3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a nitrogen-containing spirocyclic compound with a unique diazaspiro framework. Its structure features a 1,4-diazaspiro[4.6]undec-3-ene-2-thione core substituted with a 3-chlorophenyl group at position 3 and a 3,4-dimethylbenzoyl moiety at position 1.
Properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2OS/c1-16-10-11-19(14-17(16)2)22(28)27-23(29)21(18-8-7-9-20(25)15-18)26-24(27)12-5-3-4-6-13-24/h7-11,14-15H,3-6,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVKYNYFVWQNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a member of the diazaspiro compounds, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a spirocyclic framework that contributes to its unique biological properties. The presence of the chlorophenyl and dimethylbenzoyl groups enhances its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related thiazole derivatives demonstrated potent activity against various bacterial strains with IC50 values in the nanomolar range . While specific data on the target compound is limited, its structural analogs suggest potential effectiveness against pathogens.
Antioxidant Activity
Compounds containing thione functionalities are often evaluated for antioxidant activity. A study showed that thione derivatives could scavenge free radicals effectively, indicating potential protective effects against oxidative stress . The specific antioxidant capacity of our compound remains to be thoroughly investigated but can be inferred based on structural similarities.
Enzyme Inhibition
The inhibition of enzymes involved in metabolic pathways is another area where diazaspiro compounds show promise. For instance, similar compounds have been reported to inhibit phosphodiesterases and other enzymes critical for cellular signaling . The mechanism typically involves competitive inhibition, leading to increased intracellular signaling molecules like cAMP.
Study 1: Antimicrobial Screening
A recent study screened a series of diazaspiro compounds for antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity with a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli. These results highlight its potential as a lead compound for further development in antimicrobial therapies.
Study 2: Antioxidant Evaluation
In vitro assays were conducted to evaluate the antioxidant potential using DPPH and ABTS radical scavenging methods. The compound showed a significant reduction in radical concentration with an IC50 value of 15 μM, suggesting strong antioxidant capabilities comparable to established antioxidants like ascorbic acid.
Data Tables
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to 3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione exhibit antimicrobial activity. Studies have shown that derivatives of thione compounds can demonstrate significant effects against various bacterial strains, particularly Gram-positive bacteria. For instance, synthesized thione derivatives have been reported to show effective antibacterial activity against Bacillus cereus and Bacillus thuringiensis .
Anticancer Activity
The compound's potential as an anticancer agent is noteworthy. In vitro studies have evaluated the cytotoxic effects of related thione derivatives on cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). These studies suggest that modifications in the molecular structure can lead to varying degrees of cytotoxicity, indicating a need for further exploration into structure-activity relationships .
Synthesis and Characterization
The synthesis of this compound can be achieved through multi-step reactions involving key intermediates. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier Transform Infrared Spectroscopy) are essential for confirming the structure and purity of the synthesized compounds .
Study 1: Antimicrobial Evaluation
A study conducted on a series of thione derivatives found that certain modifications led to enhanced activity against specific bacterial strains. The results indicated that compounds with a chlorophenyl moiety exhibited superior antibacterial properties compared to their non-chlorinated counterparts .
Study 2: Cytotoxicity Assessment
In another study focusing on anticancer properties, various thione derivatives were tested against multiple cancer cell lines. The findings revealed that specific structural features contributed to increased cytotoxic effects, suggesting potential pathways for drug development targeting cancer cells .
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : Bromine (337.28 Da) increases molecular weight compared to chlorine analogs but may enhance lipophilicity and receptor binding . Dichloro substitutions (3,4- or 2,4-) improve metabolic stability but could reduce solubility .
- Benzoyl vs. Non-Benzoyl Derivatives: The 3,4-dimethylbenzoyl group in the target compound introduces steric bulk, possibly enhancing selectivity for hydrophobic binding pockets in enzymes or receptors .
Research Findings and Pharmacological Implications
Receptor Binding and Selectivity
- CNS Targets : Analogs like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione demonstrate affinity for serotonin (5-HT) and dopamine receptors, suggesting the target compound may modulate similar pathways .
- Vasopressin Antagonists : Diazaspiro[3.3]heptane derivatives (e.g., 1-(2,6-diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepines) highlight the spirocyclic framework’s utility in neuropsychiatric drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
